molecular formula C13H14N2O4 B1365490 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 883546-54-1

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No.: B1365490
CAS No.: 883546-54-1
M. Wt: 262.26 g/mol
InChI Key: IHBJNJBBDFKJHE-UHFFFAOYSA-N
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Description

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a methoxyphenyl group and a butanoic acid moiety attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative. For instance, the reaction between 2-methoxybenzohydrazide and a suitable carboxylic acid derivative under acidic or basic conditions can yield the oxadiazole ring.

    Attachment of the Butanoic Acid Moiety: The butanoic acid group can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. Continuous-flow reactors allow for precise control over reaction conditions, leading to higher purity and reduced reaction times compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 4-[3-(2-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound’s derivatives are used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
  • 4-[3-(3-Nitrophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
  • 4-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Uniqueness

4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This positioning can lead to distinct interactions with biological targets and different chemical behavior compared to its analogs.

Properties

IUPAC Name

4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-18-10-6-3-2-5-9(10)13-14-11(19-15-13)7-4-8-12(16)17/h2-3,5-6H,4,7-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBJNJBBDFKJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424598
Record name 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883546-54-1
Record name 3-(2-Methoxyphenyl)-1,2,4-oxadiazole-5-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883546-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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